molecular formula C9H5N3O3 B8394836 4-Nitro-2-benzoxazoleacetonitrile

4-Nitro-2-benzoxazoleacetonitrile

Cat. No.: B8394836
M. Wt: 203.15 g/mol
InChI Key: ZGLVHXQQPSUZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-benzoxazoleacetonitrile is a specialized benzoxazole derivative of significant interest in advanced chemical and biochemical research. The compound features a benzoxazole core, a well-known heterocyclic scaffold noted for its planar geometry and ability to engage in various non-covalent interactions with biomacromolecules, such as π-π stacking and hydrogen bonding . The integration of a strong electron-withdrawing nitro group at the 4-position is designed to confer distinct electronic properties, making this compound a valuable candidate for the development of fluorescent sensors and materials with charge-transfer characteristics . Researchers often utilize such nitro-benzoxazole derivatives in the design of molecular systems for detecting metal cations and other analytes due to their tunable photophysical behavior . In the realm of medicinal chemistry, the benzoxazole scaffold is a recognized pharmacophore found in compounds investigated as antagonists for various biological targets, such as the adenosine A2A receptor for neurodegenerative diseases . The acetonitrile moiety offers a versatile handle for further synthetic modification, allowing for the construction of more complex molecules or its use as a key intermediate in multi-step synthesis. This compound is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H5N3O3

Molecular Weight

203.15 g/mol

IUPAC Name

2-(4-nitro-1,3-benzoxazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5N3O3/c10-5-4-8-11-9-6(12(13)14)2-1-3-7(9)15-8/h1-3H,4H2

InChI Key

ZGLVHXQQPSUZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC#N)[N+](=O)[O-]

Origin of Product

United States

Q & A

Basic: What are the recommended synthetic routes for 4-nitro-2-benzoxazoleacetonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
A typical synthesis involves condensation of substituted benzaldehyde derivatives with nitrile-containing precursors under reflux conditions. For example, a procedure analogous to the reaction of 4-amino-triazole derivatives with benzaldehyde (see ) can be adapted:

  • Dissolve the nitro-benzoxazole precursor in absolute ethanol with catalytic glacial acetic acid.
  • React with acetonitrile derivatives under reflux (4–6 hours) to promote cyclization.
  • Optimize yield by adjusting stoichiometry (e.g., 1:1 molar ratio of benzoxazole to nitrile precursor) and solvent polarity. Ethanol or acetonitrile are preferred for balancing solubility and reaction kinetics .
  • Monitor reaction progress via TLC or HPLC, targeting >90% conversion.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and acetonitrile’s nitrile peak (δ ~120 ppm in ¹³C) .
  • HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate impurities. Confirm molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₁₀H₆N₂O₃).
  • FT-IR: Validate nitro (1520–1350 cm⁻¹ asymmetric stretching) and nitrile (2250 cm⁻¹) functional groups .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Employ density functional theory (DFT) to analyze electronic properties:

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs nucleophilic attacks to the benzoxazole ring’s meta positions .
  • Simulate transition states using software like Gaussian or ORCA to estimate activation energies for proposed mechanisms (e.g., SNAr pathways).
  • Validate predictions experimentally via kinetic studies (e.g., varying nucleophile concentration and monitoring rate constants) .

Advanced: How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer:
Address contradictions through systematic validation:

  • Replicate assays: Control variables like solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell line viability (e.g., MTT assay vs. ATP-based methods) .
  • SAR analysis: Compare substituent effects. For example, fluorination at the benzoxazole ring (see ) may enhance membrane permeability but reduce solubility, skewing IC₅₀ values.
  • Orthogonal assays: Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular activity (e.g., apoptosis assays) to rule off-target effects .

Advanced: What strategies mitigate decomposition of this compound under ambient storage conditions?

Methodological Answer:
Stability studies suggest:

  • Storage: Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.
  • Stabilizers: Add radical scavengers (e.g., BHT at 0.01% w/v) to inhibit nitro group reduction .
  • Monitoring: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., nitroso intermediates) .

Basic: What are the key considerations for designing biological activity assays involving this compound?

Methodological Answer:

  • Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Dose-response curves: Test a logarithmic range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Controls: Include nitrobenzoxazole analogs (e.g., non-nitrated derivatives) to isolate the nitro group’s contribution to activity .

Advanced: How can researchers resolve spectral overlaps in NMR data for nitro-benzoxazole derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve aromatic proton couplings and assign carbons unambiguously. For example, HSQC correlates nitrile carbons (δ 120 ppm) with absent protons, confirming the C≡N group .
  • Dynamic NMR: Elevate temperature to coalesce overlapping peaks in crowded aromatic regions (e.g., 7.5–8.5 ppm) .

Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Methodological Answer:

  • Docking studies (AutoDock Vina): Simulate binding poses with target enzymes (e.g., kinases). The nitro group’s electrostatic potential may form hydrogen bonds with active-site residues .
  • Mutagenesis assays: Replace key residues (e.g., Serine→Alanine) to test predicted interactions. A >50% activity drop confirms critical binding nodes .

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